N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide
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Overview
Description
N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide is an organic compound with the molecular formula C14H11FN2O4S This compound is characterized by the presence of an allyl group, a fluoro-nitrophenoxy moiety, and a thiophenecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Etherification: The formation of the phenoxy linkage by reacting the nitro-fluorophenol with a thiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution of the fluoro group can result in various substituted phenoxy derivatives.
Scientific Research Applications
N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-allyl-3-(4-chloro-2-nitrophenoxy)-2-thiophenecarboxamide: Similar structure with a chloro group instead of a fluoro group.
N-allyl-3-(4-bromo-2-nitrophenoxy)-2-thiophenecarboxamide: Similar structure with a bromo group instead of a fluoro group.
N-allyl-3-(4-iodo-2-nitrophenoxy)-2-thiophenecarboxamide: Similar structure with an iodo group instead of a fluoro group.
Uniqueness
N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide is unique due to the presence of the fluoro group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
3-(4-fluoro-2-nitrophenoxy)-N-prop-2-enylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4S/c1-2-6-16-14(18)13-12(5-7-22-13)21-11-4-3-9(15)8-10(11)17(19)20/h2-5,7-8H,1,6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUYOCVXLWCRIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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